1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol
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Overview
Description
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol is a versatile chemical compound known for its unique properties and applications in various fields, including drug synthesis, pesticide development, and material science. This compound is characterized by the presence of two 4-chloro-3-methylphenoxy groups attached to a propan-2-ol backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and efficient separation techniques can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenoxy groups can engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity and leading to the desired biological effects . The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(4-methylphenoxy)propan-2-ol: Shares a similar phenoxy structure but with fewer chlorine atoms.
1,3-Bis(4-methoxyphenoxy)propan-2-ol: Contains methoxy groups instead of chloro groups, leading to different chemical properties.
Uniqueness
1,3-Bis(4-chloro-3-methylphenoxy)propan-2-ol is unique due to the presence of both chloro and methyl groups on the phenoxy rings, which impart specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-bis(4-chloro-3-methylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-11-7-14(3-5-16(11)18)21-9-13(20)10-22-15-4-6-17(19)12(2)8-15/h3-8,13,20H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRDZXWLEBQDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(COC2=CC(=C(C=C2)Cl)C)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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